molecular formula C19H15ClFN5O B284439 N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B284439
M. Wt: 383.8 g/mol
InChI Key: PSCHYGZSLHYQTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, also known as CFM-2, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exerts its effects by selectively binding to the CB1 receptor and blocking the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in CB1 receptor activity, which can lead to a variety of physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to decrease food intake, increase locomotor activity, and impair memory consolidation. This compound has also been shown to have analgesic properties and may be useful in the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is its selectivity and potency as a CB1 receptor antagonist. This makes it an ideal tool for studying the role of the CB1 receptor in various physiological and behavioral processes. However, one limitation of this compound is its potential for off-target effects. This compound may interact with other receptors or proteins in the brain, which could confound experimental results.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. One area of interest is the role of the CB1 receptor in addiction and substance abuse. This compound may be useful in developing new treatments for addiction by blocking the rewarding effects of drugs of abuse. Another area of interest is the potential use of this compound in the treatment of obesity and metabolic disorders. This compound has been shown to decrease food intake, which may make it a useful tool for developing new treatments for obesity and related disorders.
In conclusion, this compound is a chemical compound that has significant potential for use in various scientific research applications. Its selectivity and potency as a CB1 receptor antagonist make it an ideal tool for studying the role of the CB1 receptor in various physiological and behavioral processes. However, further research is needed to fully understand the potential of this compound in various areas of research.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves a multi-step process that includes the reaction of 4-chlorobenzaldehyde with 3-fluoroaniline to produce an intermediate product. This intermediate product is then reacted with methylamine and a triazole reagent to produce this compound. The synthesis of this compound is a complex process that requires significant expertise and specialized equipment.

Scientific Research Applications

N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is its use as a tool for studying the role of the cannabinoid receptor 1 (CB1) in the brain. This compound has been shown to be a selective and potent CB1 receptor antagonist, which makes it an ideal tool for studying the physiological and behavioral effects of CB1 receptor activation.

Properties

Molecular Formula

C19H15ClFN5O

Molecular Weight

383.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H15ClFN5O/c1-11-16(18(27)25-15-7-5-13(20)6-8-15)17(12-3-2-4-14(21)9-12)26-19(24-11)22-10-23-26/h2-10,17H,1H3,(H,25,27)(H,22,23,24)

InChI Key

PSCHYGZSLHYQTK-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(N2C(=N1)N=CN2)C3=CC(=CC=C3)F)C(=O)NC4=CC=C(C=C4)Cl

SMILES

CC1=C(C(N2C(=N1)N=CN2)C3=CC(=CC=C3)F)C(=O)NC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)F)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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